molecular formula C18H22O3 B11727223 4-[4-(4-Hydroxyphenyl)hexan-3-yl]benzene-1,2-diol

4-[4-(4-Hydroxyphenyl)hexan-3-yl]benzene-1,2-diol

Cat. No.: B11727223
M. Wt: 286.4 g/mol
InChI Key: KWYPVFQNTRXTSH-UHFFFAOYSA-N
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Description

4-[4-(4-Hydroxyphenyl)hexan-3-yl]benzene-1,2-diol is a chemical compound with the molecular formula C18H22O4 It is known for its unique structure, which includes two benzene rings connected by a hexane chain with hydroxyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Hydroxyphenyl)hexan-3-yl]benzene-1,2-diol typically involves the reaction of 4-hydroxybenzaldehyde with a suitable hexane derivative under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Hydroxyphenyl)hexan-3-yl]benzene-1,2-diol undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: Various substituents can replace the hydroxyl groups or other parts of the molecule, leading to a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives

Scientific Research Applications

4-[4-(4-Hydroxyphenyl)hexan-3-yl]benzene-1,2-diol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of various materials and chemicals, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-[4-(4-Hydroxyphenyl)hexan-3-yl]benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can participate in hydrogen bonding and other interactions with biological molecules, leading to various effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 4-[2-(4-Hydroxyphenyl)propan-2-yl]benzene-1,2-diol
  • 4-[1-(4-Hydroxyphenyl)-1-methylethyl]benzene-1,2-diol

Uniqueness

4-[4-(4-Hydroxyphenyl)hexan-3-yl]benzene-1,2-diol is unique due to its specific structure, which includes a hexane chain connecting two benzene rings with hydroxyl groups

Properties

IUPAC Name

4-[4-(4-hydroxyphenyl)hexan-3-yl]benzene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-3-15(12-5-8-14(19)9-6-12)16(4-2)13-7-10-17(20)18(21)11-13/h5-11,15-16,19-21H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYPVFQNTRXTSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)O)C(CC)C2=CC(=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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